molecular formula C9H9N3O2 B13744938 2-Propenal, (4-nitrophenyl)hydrazone CAS No. 3426-28-6

2-Propenal, (4-nitrophenyl)hydrazone

Cat. No.: B13744938
CAS No.: 3426-28-6
M. Wt: 191.19 g/mol
InChI Key: HDHSVDQIXIKIDQ-UHFFFAOYSA-N
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Description

2-Propenal, (4-nitrophenyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, (4-nitrophenyl)hydrazone typically involves the condensation reaction between 2-Propenal (acrolein) and 4-nitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

CH2=CHCHO+H2NNHC6H4NO2CH2=CHCH=NNHC6H4NO2+H2O\text{CH}_2=\text{CHCHO} + \text{H}_2\text{N}-\text{NH}-\text{C}_6\text{H}_4\text{NO}_2 \rightarrow \text{CH}_2=\text{CH}-\text{CH=N}-\text{NH}-\text{C}_6\text{H}_4\text{NO}_2 + \text{H}_2\text{O} CH2​=CHCHO+H2​N−NH−C6​H4​NO2​→CH2​=CH−CH=N−NH−C6​H4​NO2​+H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazone linkage under mild conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

2-Propenal, (4-nitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.

    Biology: Potential use in the study of enzyme mechanisms and inhibition.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Propenal, (4-nitrophenyl)hydrazone involves its interaction with nucleophiles. The hydrazone linkage is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenal, (2,4-dinitrophenyl)hydrazone
  • 2-Propenal, 3-phenyl-, (2,4-dinitrophenyl)hydrazone

Uniqueness

2-Propenal, (4-nitrophenyl)hydrazone is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

3426-28-6

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-nitro-N-(prop-2-enylideneamino)aniline

InChI

InChI=1S/C9H9N3O2/c1-2-7-10-11-8-3-5-9(6-4-8)12(13)14/h2-7,11H,1H2

InChI Key

HDHSVDQIXIKIDQ-UHFFFAOYSA-N

Canonical SMILES

C=CC=NNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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